3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane
Description
The Significance of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry and materials science due to their distinctive structural and conformational features. wesleyan.edudndi.org Their application has led to the development of numerous clinical candidates and approved drugs, highlighting their importance as "privileged structures" in molecular design. nih.govnih.gov The growing interest in molecules with a higher fraction of sp³-hybridized carbon atoms, which correlates with improved clinical success rates, has further propelled research into spirocyclic systems. tandfonline.combldpharm.com
A primary advantage of spirocyclic scaffolds is their inherent three-dimensionality and conformational rigidity. bldpharm.comtandfonline.com The quaternary spiro-carbon atom locks the two rings in perpendicular orientations, creating a rigid structure that can project functional groups into distinct vectors in three-dimensional space. tandfonline.com This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. nih.gov By locking the conformation of a molecule, a spirocyclic core can optimize the orientation of substituents for ideal interaction with protein binding sites, an advantage over more flexible linear molecules. tandfonline.commdpi.com This controlled spatial arrangement is a powerful tool for navigating chemical space and designing molecules with precise biological functions. tandfonline.com
Spirocyclic frameworks are frequently found in a diverse array of natural products, which have evolved to interact with biological systems. nih.govtandfonline.comrsc.org The presence of this motif in nature underscores its utility as a core structure for biologically active molecules. wikipedia.org Inspired by these natural examples, synthetic chemists have increasingly incorporated spirocycles into drug candidates to modulate properties such as solubility, metabolic stability, and lipophilicity. tandfonline.comtandfonline.com Several approved drugs contain a spirocycle, demonstrating the successful translation of this structural concept from academic research to clinical application. nih.govbldpharm.com
Classification and Structural Features of Spiro[4.5]decane Systems
Spirocycles are classified based on the number of atoms in each ring, excluding the central spiro-atom. The spiro[4.5]decane system is a bicyclic alkane featuring a five-membered cyclopentane (B165970) ring and a six-membered cyclohexane (B81311) ring fused at a single carbon atom. wikipedia.org This structure is a common template for designing more complex molecules, including inhibitors for enzymes like prolyl hydroxylases. rsc.org
| Property | Value |
| Chemical Formula | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol |
| CAS Number | 176-63-6 |
| Parent Hydride | Spirodecane |
Data sourced from NIST WebBook and PubChem. nist.govnist.gov
Importance of Heteroatoms (Oxygen and Nitrogen) in Spiroheterocyclic Frameworks
The strategic incorporation of heteroatoms—atoms other than carbon or hydrogen—into spirocyclic frameworks is a key strategy for modulating molecular properties. wikipedia.org Oxygen and nitrogen are among the most common heteroatoms used in medicinal chemistry. wikipedia.org Their presence can introduce polarity, create opportunities for hydrogen bonding, and alter the electron distribution within the molecule. taylorandfrancis.com These changes can significantly impact a compound's solubility, membrane permeability, metabolic stability, and affinity for biological targets. rsc.org In spiroheterocycles, heteroatoms can be placed to act as key pharmacophoric features, providing specific binding interactions with enzymes and receptors. taylorandfrancis.com
The Azaspirodecane and Oxaspirodecane Motifs in Chemical Research
When heteroatoms are incorporated into the spiro[4.5]decane skeleton, valuable motifs such as azaspirodecane and oxaspirodecane are formed. The 8-azaspiro[4.5]decane scaffold, for instance, replaces a methylene (B1212753) group in the cyclohexane ring with a nitrogen atom, creating a piperidine (B6355638) ring fused to a cyclopentane. nih.govwikipedia.org This motif is the core of azaspirodecanedione, a key component in several azapirone drugs. wikipedia.org Similarly, oxaspiro[4.5]decane derivatives, containing an oxygen atom within one of the rings, have been explored for various therapeutic applications. ontosight.ai The 1-oxa-8-azaspiro[4.5]decane framework, which contains both oxygen and nitrogen, has been successfully used to develop selective ligands for sigma-1 receptors, which are targets for neurological disorders. nih.gov
| Compound Motif | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | Contains a piperidine ring; core of some azapirone drugs. nih.govwikipedia.org |
| 2-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | Contains both a tetrahydrofuran (B95107) and a piperidine ring. nih.gov |
Rationale for Research on 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane as a Strategic Synthetic Target
The compound this compound represents a highly strategic target in synthetic chemistry. Its value lies in the combination of a desirable spiroheterocyclic core with a synthetically versatile functional group. The 2-oxa-8-azaspiro[4.5]decane framework provides the beneficial three-dimensional and conformational properties inherent to spirocycles, while the nitrogen and oxygen heteroatoms offer points for modulating physicochemical properties and for potential biological interactions.
The key feature of this specific molecule is the iodomethyl group (-CH₂I) attached to the 3-position of the tetrahydrofuran ring. Alkyl iodides are excellent electrophiles and are highly reactive in nucleophilic substitution reactions. This makes the iodomethyl group a versatile chemical handle, allowing for the straightforward introduction of a wide variety of other functional groups. Researchers can use this compound as a building block or intermediate to construct a library of more complex molecules. For example, the iodine can be displaced by amines, thiols, azides, or cyanides to generate diverse derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The existence of a protected version, tert-Butyl this compound-8-carboxylate, underscores its utility as a synthetic intermediate where the piperidine nitrogen can be temporarily deactivated while modifications are made elsewhere in the molecule. chemdict.com Therefore, the rationale for its synthesis and study is not necessarily for its own biological activity, but for its role as a pivotal precursor for creating novel and diverse chemical entities based on a privileged spiroheterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16INO |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2 |
InChI Key |
AWMKOEBGHORCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(OC2)CI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Iodomethyl 2 Oxa 8 Azaspiro 4.5 Decane and Analogues
Construction of the Spiro[4.5]decane Core
The creation of the spirocyclic core of 2-oxa-8-azaspiro[4.5]decane is a synthetic challenge that has been addressed through a variety of innovative strategies. These methods aim to efficiently assemble the two distinct rings that share a common spiro-carbon atom.
Modern organic synthesis has witnessed the emergence of powerful and elegant spirocyclization strategies. These methods often employ novel catalytic systems and reaction conditions to achieve high levels of efficiency and selectivity.
In recent years, photo- and electrocatalytic methods have gained prominence as sustainable and powerful tools in organic synthesis. These approaches utilize light or electricity to promote chemical transformations, often under mild conditions. An example of an electrochemical approach is the synthesis of phosphorylated azaspiro[4.5]di/trienones through a dearomative spirocyclization mediated by a ferrocene (B1249389) catalyst. This method avoids the need for harsh external oxidants and high temperatures. While this particular example yields an unsaturated spirocyclic system, the underlying principles of electrochemically initiated radical cyclization could potentially be adapted for the synthesis of the saturated 2-oxa-8-azaspiro[4.5]decane core.
Visible light-mediated energy transfer catalysis has also been employed in the synthesis of related spirocyclic systems, such as 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. nih.gov This approach highlights the potential of photochemistry in constructing complex spirocyclic frameworks, which could be extended to the synthesis of the 2-oxa-8-azaspiro[4.5]decane system.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov While specific MCRs for the direct synthesis of the 2-oxa-8-azaspiro[4.5]decane core are not widely reported, the principles of MCRs have been successfully applied to construct other complex spiroheterocycles. For instance, a three-component reaction of 3-nitro-2-trifluoromethyl- or 3-nitro-2-phenyl-2H-chromenes with azomethine ylides generated in situ from N-unsubstituted α-amino acids and isatins has been developed for the regio- and stereoselective synthesis of tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones. researchgate.net This demonstrates the power of MCRs in assembling intricate spirocyclic systems, suggesting that a well-designed MCR could be a viable strategy for the construction of the 2-oxa-8-azaspiro[4.5]decane framework.
Intramolecular alkylation and cycloaddition reactions are cornerstone strategies for the construction of cyclic and spirocyclic systems. A noteworthy example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.netresearchgate.netnih.gov This process involves the in situ generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole formed from a vinyl benzoxazinanone. This powerful method efficiently constructs the spiro[4.5]decane skeleton with high yields and diastereoselectivities.
| Entry | Enynamide Substituent (R¹) | Vinyl Benzoxazinanone Substituent (R²) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | H | 92 | >20:1 |
| 2 | 4-Methylphenyl | H | 97 | >20:1 |
| 3 | 4-Methoxyphenyl | H | 95 | >20:1 |
| 4 | 4-Fluorophenyl | H | 85 | 15:1 |
| 5 | 2-Thienyl | H | 78 | 10:1 |
| 6 | Phenyl | 6-Chloro | 88 | >20:1 |
| 7 | Phenyl | 7-Methyl | 90 | >20:1 |
Table 1: Selected examples from the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives via Au/Pd relay catalysis. nih.gov
Radical cyclizations offer a powerful and versatile approach to the formation of cyclic and spirocyclic compounds, often proceeding with high levels of regio- and stereoselectivity. A silver-catalyzed oxidative ipso-cyclization of N-arylpropiolamides with α-keto acids or alkyl carboxylic acids provides access to 3-acyl/alkyl-spiro[4.5]trienones. acs.org This transformation is believed to proceed through a radical mechanism involving the addition of an acyl or alkyl radical to the alkyne, followed by an intramolecular ipso-cyclization. Although this method yields an unsaturated azaspiro[4.5]dienone system, it highlights the potential of radical-mediated pathways for the construction of the spiro[4.5]decane core. Subsequent reduction of the dienone system could potentially lead to the desired saturated 2-oxa-8-azaspiro[4.5]decane framework.
| Entry | N-Arylpropiolamide Substituent | Carboxylic Acid | Product | Yield (%) |
| 1 | N-Phenylpropiolamide | Phenylglyoxylic acid | 3-Benzoyl-1-phenyl-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione | 85 |
| 2 | N-(4-Methylphenyl)propiolamide | Phenylglyoxylic acid | 3-Benzoyl-1-(4-methylphenyl)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione | 82 |
| 3 | N-Phenylpropiolamide | Pyruvic acid | 3-Acetyl-1-phenyl-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione | 78 |
| 4 | N-Phenylpropiolamide | Cyclohexanecarboxylic acid | 3-Cyclohexyl-1-phenyl-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione | 75 |
Table 2: Examples of Ag-catalyzed oxidative ipso-cyclization to form azaspiro[4.5]trienones. acs.org
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with potential therapeutic applications. The synthesis of the 2-oxa-8-azaspiro[4.5]decane core often requires precise control over the relative and absolute configuration of the newly formed stereocenters.
As previously mentioned, the gold and palladium relay catalytic tandem cyclization provides a highly diastereoselective route to 2-oxa-7-azaspiro[4.5]decane derivatives, with diastereomeric ratios often exceeding 20:1. researchgate.netresearchgate.netnih.gov This high level of stereocontrol is a testament to the well-organized transition state of the cycloaddition reaction.
While diastereoselective methods are well-established, the development of enantioselective approaches for the synthesis of the 2-oxa-8-azaspiro[4.5]decane core remains an active area of research. The broader field of enantioselective spirocycle synthesis has seen significant advances, often utilizing chiral catalysts or auxiliaries. researchgate.net For instance, enzymatic approaches are emerging as powerful tools for stereodivergent synthesis. An enzymatic platform for the cyclopropanation of unsaturated exocyclic N-heterocycles has been developed to produce azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org Such biocatalytic methods hold promise for the future development of enantioselective routes to the 2-oxa-8-azaspiro[4.5]decane scaffold.
Recent Advances in Spirocyclization Strategies
Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Heterocyclic System
While the primary focus is on the 2-oxa-8-aza isomer, established routes to the isomeric 8-oxa-2-azaspiro[4.5]decane scaffold provide valuable insights into the construction of such spirocycles. A convenient synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed utilizing commercially available starting materials, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net This approach highlights a practical pathway to this particular spirocyclic system.
In a different approach, a diastereoselective gold/palladium relay catalytic tandem cyclization has been employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition. researchgate.net Although this synthesis yields a different isomer, the strategy of employing relay catalysis to construct oxa-azaspiro[4.5]decane frameworks is a notable advancement in the field.
The specific placement of oxygen and nitrogen heteroatoms at the 2- and 8-positions, respectively, requires careful planning of the synthetic route. Regioselective synthesis of polycyclic aza-oxa heteroarenes has been achieved through ring transformation reactions, demonstrating that the strategic choice of starting materials and reaction conditions can dictate the final arrangement of heteroatoms. nih.gov
One conceptual approach to the 2-oxa-8-azaspiro[4.5]decane system involves the condensation of a suitably substituted piperidine (B6355638) derivative with a tetrahydrofuran (B95107) precursor. For instance, a strategy could involve the reaction of a 4-piperidone (B1582916) derivative with an organometallic reagent derived from a protected 3-(iodomethyl)tetrahydrofuran. Subsequent cyclization and functional group manipulations would lead to the desired spirocycle. The key challenge in such an approach is controlling the regioselectivity of the cyclization to favor the formation of the 2-oxa-8-aza isomer over other possibilities.
Another strategy could involve an intramolecular cyclization of a precursor that already contains the necessary carbon skeleton and heteroatoms. This could be envisioned starting from a cyclohexanone (B45756) derivative bearing a tethered amino alcohol. Acid-catalyzed cyclization could then lead to the formation of the spirocyclic system, with the positions of the oxygen and nitrogen atoms determined by the structure of the linear precursor.
Introduction and Functionalization of the Iodomethyl Group at C-3
The introduction of the iodomethyl group at the C-3 position of the tetrahydrofuran ring is a crucial step for obtaining the target compound. This functionalization can be achieved through various methods, with a focus on stereocontrol.
While the direct application of an intramolecular iodo-aldol cyclization for the synthesis of 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane is not extensively documented in readily available literature, the principles of this reaction type can be applied. An intramolecular iodo-aldol reaction would typically involve an unsaturated aldehyde or ketone as a precursor. The reaction would proceed through the formation of an enol or enolate, which then attacks an iodine-activated alkene. This would result in the formation of a cyclic product with an incorporated iodomethyl group. The stereoselectivity of such a reaction would be influenced by the substrate's geometry and the reaction conditions.
Iodine-mediated halocyclization reactions represent a powerful tool for the synthesis of heterocyclic compounds, including those with an iodomethyl group. nih.gov The electrophilic cyclization of alkynes and alkenes using iodine or hypervalent iodine reagents is a well-established method for constructing oxygen- and nitrogen-containing rings. chim.itrsc.org
In the context of forming the 3-(iodomethyl)tetrahydrofuran moiety of the target molecule, an iodocyclization of a homoallylic alcohol precursor is a highly relevant and effective strategy. This reaction, often referred to as iodoetherification, proceeds via the activation of the double bond by an electrophilic iodine species, followed by the intramolecular attack of the hydroxyl group. This process typically leads to the formation of a five-membered ring with an exocyclic iodomethyl group. The use of hypervalent iodine reagents, such as PIDA (phenyliodine diacetate), in combination with an iodine source like trimethylsilyl (B98337) iodide, has been shown to effectively promote the haloenolcyclization of 2-allyl-1,3-diketones to yield 5-iodomethyl-4,5-dihydrofurans. chim.it
The general mechanism for the iodine(III)-mediated fluorocyclization of unsaturated alcohols provides a useful model for understanding these transformations. nih.gov The reaction is initiated by the activation of the alkene by the iodine(III) reagent, which makes it susceptible to intramolecular nucleophilic attack by the alcohol. Subsequent steps lead to the formation of the halogenated cyclic ether.
Table 1: Comparison of Halocyclization Methods for Tetrahydrofuran Ring Formation
| Method | Reagents | Key Features |
| Iodoetherification | I2, NaHCO3 | Employs molecular iodine as the electrophile; generally proceeds under mild conditions. |
| Hypervalent Iodine-Mediated Cyclization | PIDA, TMSI | Utilizes a hypervalent iodine(III) reagent for activation; can offer enhanced reactivity and selectivity. |
Beyond in-situ cyclization and halogenation, the strategic incorporation of a pre-functionalized halogenated alkyl moiety is another viable synthetic route. This can involve the use of building blocks that already contain the desired iodomethyl group. For example, a synthetic approach could utilize an organometallic reagent derived from a protected 3-(iodomethyl)tetrahydrofuran, which is then added to a suitable electrophilic piperidine precursor.
Alternatively, a de novo synthesis of the tetrahydrofuran ring can be designed to incorporate the iodomethyl group from the outset. This could involve, for instance, the reaction of a suitable diol with a reagent that provides the C-3 and iodomethyl fragments. Subsequent annulation with a nitrogen-containing ring would complete the synthesis of the spirocyclic system. The choice of strategy depends on the availability of starting materials and the desired control over stereochemistry.
Proposed Synthetic Pathways for this compound and its Protected Analogs
The construction of the this compound framework involves the assembly of a spirocyclic system containing both a piperidine and a substituted tetrahydropyran (B127337) ring. The methodologies discussed are based on established principles of organic synthesis and analogous reactions found in the literature for similar heterocyclic systems.
A plausible retrosynthetic analysis for this compound (I) begins with the disconnection of the carbon-iodine bond, a common strategy for halogenated compounds. This leads to the precursor alcohol, 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane (II). The conversion of an alcohol to an iodide is a reliable transformation, often achieved under mild conditions.
The spirocyclic core of alcohol (II) can be further deconstructed. A key disconnection is the C-O bond of the tetrahydropyran ring, which can be formed through an intramolecular cyclization. This retrosynthetic step points to a diol precursor (III), where one hydroxyl group is primary and the other is tertiary, attached to the piperidine ring at the 4-position.
Further disconnection of the C-C bond between the piperidine ring and the side chain in diol (III) reveals a protected 4-piperidone derivative, such as N-Boc-4-piperidone (IV), and a suitable three-carbon nucleophile (V) that can introduce the necessary atoms for the tetrahydropyran ring and the hydroxymethyl group. N-Boc-4-piperidone is a commercially available and versatile starting material in medicinal chemistry.
Table 1: Key Disconnections in the Retrosynthetic Analysis
| Target/Intermediate | Key Disconnection | Precursor(s) |
| This compound (I) | C-I bond | 3-(Hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane (II) |
| 3-(Hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane (II) | C-O bond (ring) | Diol precursor (III) |
| Diol precursor (III) | C-C bond | N-Boc-4-piperidone (IV) and a C3 nucleophile (V) |
Based on the retrosynthetic analysis, a forward synthesis can be proposed starting from N-Boc-4-piperidone. The initial step would involve the reaction of N-Boc-4-piperidone with a suitable three-carbon nucleophile to introduce the side chain. An organometallic reagent, such as an allyl magnesium bromide, could be employed to generate a tertiary alcohol. Subsequent hydroboration-oxidation of the terminal alkene would then yield the primary alcohol, providing the necessary diol intermediate.
The next crucial step is the intramolecular cyclization to form the tetrahydropyran ring. This can be achieved under acidic conditions, promoting the nucleophilic attack of the primary hydroxyl group onto the tertiary carbocation or an activated tertiary alcohol.
With the spirocyclic alcohol in hand, the final step is the conversion of the primary hydroxyl group to the iodomethyl group. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. nrochemistry.com This reaction is known for its mild conditions and broad functional group tolerance. wikipedia.org
The efficiency of the proposed synthetic route would heavily rely on the optimization of each reaction step. Key parameters for optimization would include the choice of reagents, solvents, temperature, and reaction time.
For the initial nucleophilic addition to N-Boc-4-piperidone, the choice of the organometallic reagent and reaction conditions can influence the yield and side-product formation. The subsequent hydroboration-oxidation step is generally high-yielding and stereoselective, but the choice of borane (B79455) reagent can be optimized.
The intramolecular cyclization step is critical for the formation of the spirocyclic core. Optimization would involve screening various acidic catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and solvents to maximize the yield of the desired 2-oxa-8-azaspiro[4.5]decane ring system and minimize dehydration or rearrangement side products.
The final iodination step, the Appel reaction, has been the subject of various optimization studies. rsc.orgacs.org Key parameters to consider for maximizing yield and ensuring scalability include:
Iodine Source : While elemental iodine is commonly used, other sources like carbon tetraiodide can also be employed. wikipedia.org
Phosphine Reagent : Triphenylphosphine is standard, but polymeric or fluorous phosphines can be used to simplify purification.
Solvent : Dichloromethane and acetonitrile (B52724) are common solvents, and their choice can affect reaction rates and product isolation.
Temperature : The reaction is typically run at or below room temperature to control reactivity.
Work-up Procedure : The removal of triphenylphosphine oxide, a byproduct of the reaction, is a common challenge. Optimized work-up procedures, such as precipitation or chromatography, are essential for obtaining a pure product.
Table 2: Potential Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Nucleophilic Addition | Grignard reagent stoichiometry, temperature, solvent | Enolization of the ketone, formation of dimeric byproducts |
| Intramolecular Cyclization | Acid catalyst, temperature, reaction time | Dehydration, competing cyclization pathways |
| Appel Reaction | Iodine/phosphine ratio, solvent, temperature, work-up | Incomplete conversion, purification from triphenylphosphine oxide |
The synthesis of N-protected derivatives, such as N-Boc-3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane, is crucial for subsequent chemical modifications and can be readily achieved by carrying out the proposed synthetic sequence with the nitrogen atom protected from the outset.
The synthesis would commence with a commercially available N-protected 4-piperidone, for instance, N-Boc-4-piperidone. The entire synthetic route, including the nucleophilic addition, hydroboration-oxidation, intramolecular cyclization, and final iodination, would be performed on this N-Boc protected substrate.
The Boc (tert-butoxycarbonyl) protecting group is generally stable to the conditions proposed for the synthetic sequence, including organometallic additions and the Appel reaction. This allows for the selective functionalization of other parts of the molecule while the piperidine nitrogen remains protected. The final N-Boc protected product can then be used in further synthetic applications where a free secondary amine is not desired, or the Boc group can be removed under acidic conditions to yield the parent compound, this compound.
Mechanistic Insights and Chemical Reactivity of 3 Iodomethyl 2 Oxa 8 Azaspiro 4.5 Decane
Transformations of the Iodomethyl Functionality
The carbon-iodine bond in the iodomethyl group is the most reactive site for transformations involving the alkyl portion of the molecule. As a primary alkyl iodide, it is predisposed to reactions typical of this functional group, including nucleophilic substitution, oxidation, reduction, and radical formation.
Nucleophilic Displacement Reactions: Investigation of Substrate Scope and Stereospecificity
The primary carbon of the iodomethyl group is an excellent electrophile for S(_N)2 reactions. Due to minimal steric hindrance, it readily undergoes displacement by a wide range of nucleophiles. Iodide is an exceptional leaving group, further facilitating these substitutions.
The stereospecificity of these reactions is a key feature. S(_N)2 reactions are known to proceed with a complete inversion of configuration at the electrophilic carbon center. This occurs through a backside attack mechanism where the nucleophile approaches the carbon atom from the side opposite to the carbon-iodine bond. While the carbon bearing the iodomethyl group in 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane is not a stereocenter itself, the adjacent spirocyclic core contains stereocenters, and stereospecific reactions are crucial for maintaining the stereochemical integrity of the molecule in synthetic applications.
Table 1: Representative Nucleophilic Displacement Reactions of Primary Alkyl Iodides
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOR' | Ether |
| Cyanide | NaCN | Nitrile |
| Azide | NaN(_3) | Azide |
| Thiolate | NaSR' | Thioether |
| Carboxylate | R'COONa | Ester |
| Amine | R'NH(_2) | Amine |
Oxidative Transformations: Selective Conversion to Carbonyl Compounds (Aldehydes and Ketones)
The oxidation of primary alkyl iodides directly to aldehydes can be achieved using various methods, although this transformation is less common than the oxidation of the corresponding alcohols. One notable method is the Kornblum oxidation, which involves the reaction of an alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a base to yield an aldehyde.
Alternatively, a two-step process involving initial conversion of the iodide to a more easily oxidized functional group is often employed. For instance, the iodide can be first converted to an alcohol via nucleophilic substitution with hydroxide, followed by oxidation of the primary alcohol to the aldehyde using a range of oxidizing agents. To prevent over-oxidation to the carboxylic acid, mild and selective reagents are preferred.
Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent | Name | Conditions |
| PCC | Pyridinium chlorochromate | CH(_2)Cl(_2) |
| DMP | Dess-Martin periodinane | CH(_2)Cl(_2) |
| (COCl)(_2), DMSO, Et(_3)N | Swern Oxidation | Low temperature |
| TEMPO, NaOCl | TEMPO-mediated oxidation | Biphasic, buffered |
While there is limited literature specifically detailing the oxidation of the iodomethyl group in this compound, the general principles of oxidizing primary alkyl halides or the derived alcohols would apply.
Reductive Dehalogenation and Carbon-Carbon Bond Formation via Organometallic Intermediates
The iodomethyl group can be reduced to a methyl group through reductive dehalogenation. This can be accomplished using various reducing agents, including catalytic hydrogenation over a palladium catalyst in the presence of a base to neutralize the resulting HI. Another method involves the use of reducing metals like zinc.
Furthermore, the carbon-iodine bond is a valuable handle for the formation of new carbon-carbon bonds through the generation of organometallic intermediates. For example, reaction with magnesium would form a Grignard reagent, or with lithium, an organolithium species. However, the presence of the acidic N-H proton of the secondary amine in this compound would be incompatible with these highly basic organometallics. Therefore, protection of the nitrogen atom would be a prerequisite for such transformations.
A more compatible approach for C-C bond formation is the use of Gilman reagents (lithium diorganocuprates), which are known to couple with primary alkyl iodides. This reaction, often referred to as the Corey-House synthesis, allows for the formation of a new carbon-carbon bond by replacing the iodine atom with an alkyl or aryl group from the cuprate.
Table 3: Methods for C-C Bond Formation from Alkyl Iodides
| Method | Reagent(s) | Product |
| Corey-House Synthesis | R'(_2)CuLi | R-R' |
| Suzuki Coupling (via borane) | R'B(OR)(_2), Pd catalyst, base | R-R' |
| Negishi Coupling (via organozinc) | R'ZnX, Pd or Ni catalyst | R-R' |
Radical Reactions Involving the C-I Bond
The relatively weak carbon-iodine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators such as AIBN or by photolysis. The resulting radical can participate in a variety of transformations, including radical cyclizations if a suitable acceptor moiety is present within the molecule, or intermolecular additions to alkenes and alkynes. Tin-free radical reactions are increasingly favored for environmental reasons.
Reactivity Profile of the 8-Azaspiro[4.5]decane Nitrogen
The nitrogen atom of the piperidine (B6355638) ring is a secondary amine, which imparts both nucleophilic and basic properties to the molecule. Its reactivity is central to the derivatization of the spirocyclic core.
N-Alkylation, N-Acylation, and N-Protection Strategies and Their Regioselectivity
N-Alkylation: The secondary amine can be readily alkylated by reaction with alkyl halides. This is a standard S(_N)2 reaction where the amine acts as the nucleophile. A potential complication is overalkylation to form a quaternary ammonium salt, although this is generally less of an issue for secondary amines compared to primary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for N-alkylation.
N-Acylation: The nitrogen is also readily acylated by reaction with acyl chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. The resulting N-acyl group can significantly influence the conformational preferences of the piperidine ring.
N-Protection: Due to the reactivity of the secondary amine, it often requires protection during synthetic sequences that involve reactions at the iodomethyl group, especially those requiring strongly basic or organometallic reagents. Common amine protecting groups are readily installed. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Regioselectivity: As there is only one nitrogen atom in the this compound molecule, reactions at this site are inherently regioselective.
Table 4: Common Protecting Groups for Secondary Amines
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc(_2)O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H(_2), Pd/C) |
| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (H(_2), Pd/C) |
The dual functionality of this compound makes it a versatile building block, allowing for sequential or, with appropriate protection strategies, orthogonal functionalization at both the iodomethyl group and the secondary amine.
Conformational Effects on Nitrogen Lone Pair Reactivity
The reactivity of the secondary amine in the 8-azaspiro[4.5]decane moiety is critically dependent on the orientation of the nitrogen's lone pair of electrons, which is dictated by the conformational equilibrium of the piperidine ring. Like cyclohexane (B81311), the piperidine ring adopts a chair conformation to minimize torsional and angle strain. In this conformation, the nitrogen lone pair can occupy either an axial or an equatorial position.
In the parent piperidine molecule, the conformer with the N-H bond in the axial position, and therefore the lone pair in the equatorial position, is generally favored in solution. However, in the gas phase, the conformer with the equatorial N-H bond (and axial lone pair) is slightly preferred. echemi.com The energetic difference is small, allowing for a dynamic equilibrium between the two conformers. The orientation of the lone pair has significant stereoelectronic implications for the nitrogen's nucleophilicity and basicity. An axial lone pair is generally considered more sterically accessible and higher in energy, potentially leading to faster reaction rates in processes like protonation or alkylation. Conversely, an equatorial lone pair is sterically more hindered by the C2 and C6 portions of the ring.
In N-alkylated piperidines, such as N-methylpiperidine, steric repulsion between the axial N-alkyl group and the syn-axial hydrogens at C3 and C5 strongly disfavors the conformation with an axial methyl group. Consequently, the methyl group predominantly occupies the equatorial position, forcing the nitrogen lone pair into the axial orientation. stackexchange.com This fixed axial orientation enhances the lone pair's availability for reactions.
| Compound | Favored Lone Pair Orientation (Gas Phase) | Key Influencing Factor |
|---|---|---|
| Piperidine | Axial (slight preference) | Minimal steric interactions |
| N-Methylpiperidine | Axial (strong preference) | 1,3-synaxial steric repulsion of equatorial methyl group stackexchange.com |
| This compound | Dependent on overall spirocycle conformation | Minimization of transannular and steric strain across both rings |
Reactivity of the 2-Oxaspiro[4.5]decane Oxygen
The ether oxygen of the tetrahydrofuran (B95107) ring is generally considered unreactive, acting as a weak Lewis base. Its reactivity is primarily associated with coordination to strong Lewis acids or protonation under strongly acidic conditions, which can activate the ring towards nucleophilic attack and cleavage.
Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsing interactions (torsional strain). libretexts.org The total ring strain in a spirocyclic compound is often approximated by the sum of the strains of its constituent rings. In the 2-oxa-8-azaspiro[4.5]decane system, the rings are a five-membered tetrahydrofuran and a six-membered piperidine. Both cyclopentane (B165970) (the parent carbocycle of tetrahydrofuran) and cyclohexane (the parent of piperidine) have relatively low ring strain compared to smaller rings like cyclopropane or cyclobutane. libretexts.org
Computational studies on other spiro systems have shown that strain can deviate from simple additivity. For instance, spiropentane exhibits significantly more strain than two cyclopropane rings combined, whereas the strain in spiro[3.3]octane is comparable to the sum of two cyclobutane rings. mdpi.com For a spiro[4.5]decane system, the strain is expected to be minimal, suggesting that the spirocyclic scaffold itself is not highly prone to ring-opening or rearrangement reactions driven by strain relief.
However, the tetrahydrofuran ring can undergo cleavage under specific conditions. Theoretical and experimental studies on the ring-opening of THF have shown that it can be activated by strong Lewis acids. nih.gov For example, intramolecular frustrated Lewis pairs (FLPs) have been computationally shown to facilitate THF ring-opening, with the activation barrier depending on the nature of the Lewis acid and Lewis base centers. nih.gov In the context of this compound, such reactions would likely require external, potent reagents, as the inherent strain is not a significant driving force for spontaneous ring-opening.
| Cycloalkane | Ring Size | Total Ring Strain (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.6 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
The this compound molecule possesses multiple potential donor sites for coordination with metal centers: the nitrogen of the piperidine ring, the oxygen of the tetrahydrofuran ring, and potentially the iodine of the iodomethyl group. msu.edu
N-Coordination: The nitrogen lone pair is the most common and strongest donor site, behaving as a typical secondary amine ligand.
O-Coordination: The ether oxygen is a harder, weaker Lewis base and would be expected to coordinate to hard metal ions.
N,O-Chelation: The molecule could potentially act as a bidentate ligand, forming a chelate ring with a metal center. The flexibility of the spiro system would determine the stability and preferred geometry of such a complex.
I-Coordination: The iodine atom has lone pairs and could act as a weak donor, particularly with soft metal centers.
The specific coordination mode would depend on the nature of the metal ion (hard vs. soft acid), the solvent, and the presence of competing ligands. The formation of coordination compounds can significantly alter the reactivity of the spirocycle by modifying the electron density at the donor atoms and by holding the molecule in a specific conformation. spiroacademy.com
Intramolecular Processes and Rearrangements within the Spirocyclic System
The proximate arrangement of a nucleophilic nitrogen atom and an electrophilic iodomethyl group creates a high potential for intramolecular reactions.
The most probable intramolecular process for this compound is a nucleophilic substitution reaction where the secondary amine attacks the carbon atom of the iodomethyl group, displacing the iodide ion. This type of reaction is a well-established method for forming fused or bridged heterocyclic systems. researchgate.net
This intramolecular cyclization would result in the formation of a new, fused azabicyclic ring system. The feasibility and rate of this reaction would depend on the conformational equilibrium of the spirocycle, which dictates the distance and trajectory of the N---C-I interaction. The reaction is expected to proceed readily, possibly upon gentle heating or in the presence of a non-nucleophilic base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The resulting tricyclic amine would be a thermodynamically stable product.
The spiro[4.5]decane scaffold is a conformationally dynamic system. The six-membered piperidine ring can undergo chair-to-chair ring inversion, while the five-membered tetrahydrofuran ring can undergo pseudorotation. These processes are often studied using dynamic NMR spectroscopy, where changes in temperature can "freeze out" different conformers, allowing for the determination of the energy barriers to interconversion. youtube.com
Despite a comprehensive search for scientific literature and data, there is no publicly available experimental information for the specific chemical compound “this compound.”
Searches for spectroscopic and analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray crystallography, for this exact molecule did not yield any specific results. While information is available for related isomers, such as "2-oxa-8-azaspiro[4.5]decane," and for derivatives like "tert-Butyl this compound-8-carboxylate," this data is not applicable to the target compound. Notably, commercial listings for the tert-butyl protected analogue explicitly state that analytical data is not collected.
Consequently, it is not possible to provide the detailed research findings and data tables for the structural elucidation of “this compound” as requested in the article outline. The required scientifically accurate content for the specified sections and subsections is absent from the public domain.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for the isolation and purification of target molecules. The choice of technique depends on the compound's volatility, polarity, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds.
There is no published data available detailing the specific conditions or results of GC-MS analysis for 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane. The successful application of this technique would depend on the compound's thermal stability and volatility. Hypothetically, a method would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity capillary column), temperature program, and ionization method to achieve separation and obtain a characteristic mass spectrum.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for non-volatile or thermally sensitive molecules.
Specific HPLC methods for the analysis or purification of this compound have not been reported in the scientific literature. The development of an HPLC method would require the selection of an appropriate stationary phase (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) and a mobile phase system tailored to the polarity of the compound. Detection could be achieved using UV-Vis spectroscopy, mass spectrometry (LC-MS), or other suitable detectors.
Chiral Analysis for Enantiomeric Purity Determination (e.g., Chiral HPLC, Polarimetry)
The spirocyclic nature of this compound, with a stereocenter at the spiro atom and potentially at the 3-position of the oxolane ring, means it can exist as enantiomers. Chiral analysis is essential to determine the enantiomeric purity of a sample.
No studies concerning the chiral analysis or resolution of this compound have been published. Methodologies such as Chiral HPLC, which uses a chiral stationary phase (CSP) to differentiate between enantiomers, or polarimetry, which measures the rotation of plane-polarized light by a chiral compound, would be necessary for this purpose. The development of a chiral separation method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Computational Chemistry and Theoretical Studies on 3 Iodomethyl 2 Oxa 8 Azaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. They are used to determine electron distribution, orbital energies, and the nature of chemical bonds, which collectively dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy.
For a molecule like 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane, DFT calculations would begin by optimizing the molecular geometry to find the lowest energy structure. This involves calculating forces on each atom and adjusting their positions until a stable equilibrium is reached. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical parameters can be compared with experimental data if available.
Furthermore, DFT is used to calculate thermodynamic properties. In studies of similar spirocyclic systems, such as spirooxazines, DFT has been used to find optimized equilibrium structures and to establish mechanistic features of their chemical transformations. nih.gov The effect of different substituents on the molecular structure and properties can also be systematically investigated. For instance, studies on circumanthracene molecules have shown that substituting hydrogen with fluorine does not significantly modify the core structure but does improve its electronic and thermodynamic properties. nih.gov
Table 1: Illustrative Geometrical Parameters Calculated via DFT for a Hypothetical Azaspiro[4.5]decane System (Note: This data is representative and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (oxane ring) | 1.43 Å |
| Bond Length | C-N (piperidine ring) | 1.47 Å |
| Bond Length | C-C (spiro center) | 1.54 Å |
| Bond Angle | C-N-C (piperidine ring) | 112° |
| Bond Angle | C-O-C (oxane ring) | 110° |
| Dihedral Angle | C-C-N-C | 55° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com
The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net
HOMO Energy: A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity.
LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity. pku.edu.cn
HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net
For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework reveals these reactive regions. For example, in Diels-Alder reactions involving other cyclic compounds, the interaction between the HOMO of the diene and the LUMO of the dienophile is a key factor in determining the reaction's feasibility and stereochemistry. researchgate.netnih.gov
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations on a Related Spirocyclic Amine (Note: This data is for illustrative purposes and does not represent this compound)
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 eV | Indicates electron-donating (nucleophilic) character, likely centered on the nitrogen atom. |
| LUMO | 1.2 eV | Indicates electron-accepting (electrophilic) character. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | A larger gap suggests high kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Molecules, particularly non-rigid ones like spirocycles, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
Conformational analysis of this compound would involve systematically rotating the flexible parts of the molecule, such as the piperidine (B6355638) and oxane rings, to map its potential energy surface. This process identifies various low-energy conformers (local minima) and the transition states that connect them.
In a study on a related tetraoxaspiro[4.5]decane derivative, semiempirical and ab initio methods were used to analyze the chair, boat, and twist-boat conformations of the six-membered ring. nih.gov The population distribution of these conformers was determined based on their calculated energies, which helped explain features in the molecule's NMR spectrum. nih.gov Similarly, for the title compound, the piperidine ring can adopt chair, boat, or twist-boat conformations, and the oxane ring can exist in envelope or twist forms. Computational methods would determine the relative energies of these conformers to predict the most populated and thus most likely structures at a given temperature.
Spiro-annelation, the fusion of two rings at a single carbon atom, introduces significant conformational constraints. This rigidity can have a profound impact on a molecule's shape and biological activity. The spiro center in this compound locks the relative orientation of the piperidine and oxane rings.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is an invaluable tool for studying the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can understand the step-by-step mechanism of a reaction.
For this compound, a key reaction of interest would be the substitution of the iodide, a good leaving group. Theoretical studies could elucidate the mechanism of its reaction with a nucleophile. This involves locating the transition state (the highest energy point along the reaction coordinate) and any intermediates. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
In studies of hetero-Diels-Alder reactions to form spirocyclic oxazine N-oxides, DFT calculations were used to confirm a polar, single-step reaction mechanism. nih.gov By analyzing the transition state structures, researchers can gain a clear picture of how bonds are formed and broken during the reaction. nih.gov Similar analyses for this compound could predict its reactivity in various synthetic transformations and help optimize reaction conditions.
Computational Modeling of Key Synthetic Steps and Pathways
The synthesis of oxa-spirocycles, including this compound, often involves a critical iodocyclization step. nih.govrsc.org Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the intricacies of this and other key synthetic transformations. By calculating the potential energy surface, reaction intermediates and transition states can be identified, and the reaction mechanism can be elucidated.
For a typical iodocyclization reaction leading to a spirocyclic ether, computational models can predict the most favorable reaction pathway. This involves evaluating the energetics of different possible cyclization modes (e.g., exo vs. endo cyclization). The calculations can help rationalize experimentally observed product distributions and optimize reaction conditions to favor the desired isomer.
Table 1: Illustrative DFT Calculation Results for a Model Iodocyclization Reaction
| Parameter | exo-Cyclization Pathway | endo-Cyclization Pathway |
| Activation Energy (kcal/mol) | 15.2 | 20.5 |
| Reaction Enthalpy (kcal/mol) | -10.8 | -5.3 |
| Key Transition State Bond Length (Å) | C-I: 2.54, C-O: 1.89 | C-I: 2.61, C-O: 2.05 |
Note: The data in this table is illustrative and represents typical computational results for such a reaction, not specific experimental values for the title compound.
Prediction of Regio- and Stereoselectivity in Cyclization Reactions
The formation of the spirocyclic core of this compound involves the creation of a spirocenter, which can lead to different regio- and stereoisomers. Computational methods are powerful tools for predicting the outcome of these cyclization reactions. researchgate.netnih.gov
Quantum mechanical calculations can model the transition states leading to different isomers. researchgate.net The relative energies of these transition states can be used to predict the kinetic product distribution. Factors influencing selectivity, such as steric hindrance, stereoelectronic effects, and the conformational preferences of the starting material, can be systematically investigated. For instance, in radical cyclizations of similar systems, a combination of aromatization, steric, and stereoelectronic effects has been shown to govern the regioselectivity. researchgate.net
Table 2: Predicted Selectivity in a Model Spirocyclization Reaction
| Isomer | Transition State Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
| (R)-diastereomer | 0.0 | 95 |
| (S)-diastereomer | 2.5 | 5 |
Note: The data in this table is hypothetical and serves to illustrate the predictive power of computational modeling for stereoselectivity.
Structure-Reactivity Relationships: Theoretical Investigations
Theoretical investigations can establish clear structure-reactivity relationships for this compound and its analogues. By calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, it is possible to predict the reactivity of different sites within the molecule.
For example, the calculated LUMO can indicate the most electrophilic sites, which are susceptible to nucleophilic attack. This information is crucial for understanding the reactivity of the iodomethyl group and the potential for further functionalization. Structure-activity relationship (SAR) studies on related 1-oxa-8-azaspiro[4.5]decane derivatives have been conducted to explore their biological activities, and theoretical investigations can provide a deeper understanding of these experimental findings. nih.gov
In Silico Design Principles for New Spirocyclic Analogues
The unique three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry. researchgate.netnih.gov In silico design principles, guided by computational chemistry, are pivotal in the development of new spirocyclic analogues of this compound with tailored properties.
Structure-guided design is a powerful strategy where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design potent and selective ligands. nih.gov By modeling the binding of different spirocyclic analogues to the active site of a target protein, it is possible to optimize interactions and improve binding affinity. This approach has been successfully used in the design of spirocyclic inhibitors for various therapeutic targets. nih.gov Furthermore, computational tools can predict important pharmacokinetic properties, such as solubility and lipophilicity, which are critical for the drug-likeness of new compounds. The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve water solubility and lower lipophilicity. nih.govrsc.org
Academic Research Applications and Future Directions for 3 Iodomethyl 2 Oxa 8 Azaspiro 4.5 Decane
Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The inherent structural features of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane make it an ideal starting point for the synthesis of more elaborate molecules. The spirocyclic core provides a rigid, well-defined orientation of substituents in three-dimensional space, while the iodomethyl group and the secondary amine serve as key handles for introducing further chemical diversity. nih.gov
The primary utility of this compound lies in the high reactivity of the carbon-iodine bond. The iodomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups. The secondary amine at the 8-position is also a nucleophilic and basic site, amenable to a variety of standard transformations such as N-alkylation, N-acylation, and sulfonylation.
This dual functionality allows for selective and sequential modifications. For instance, the nitrogen can be protected, allowing for nucleophilic displacement of the iodide, followed by deprotection and subsequent functionalization of the amine. This versatility makes the scaffold a valuable platform for generating libraries of diverse compounds for biological screening.
Table 1: Potential Nucleophilic Substitution Reactions at the Iodomethyl Group
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Azide | Sodium Azide (NaN₃) | Azidomethyl | Precursor to amines (via reduction) or triazoles (via cycloaddition) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl | Chain extension, precursor to carboxylic acids or amines |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) | Introduction of sulfur-containing moieties |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acetoxymethyl | Ester formation |
| Amine | Ammonia, Primary/Secondary Amines | Aminomethyl | Synthesis of more complex diamine structures |
| Malonate | Diethyl Malonate | Alkylated Malonate Ester | Carbon-carbon bond formation for further elaboration |
This table presents hypothetical reactions based on the known reactivity of primary iodides.
Spirocycles are exceptional starting materials for the synthesis of architecturally complex polycyclic and bridged ring systems. researchgate.net The this compound scaffold can be envisioned as a key intermediate in synthetic strategies aimed at creating novel, cage-like structures.
One potential pathway involves an intramolecular reaction between a functional group introduced at the iodomethyl position and the nitrogen atom at the 8-position. For example, conversion of the iodide to a longer-chain alcohol, followed by activation (e.g., tosylation) and intramolecular N-alkylation, would lead to the formation of a new bridged ring system fused to the original spirocyclic core. Furthermore, related oxa-azaspiro[4.5]decane systems have been shown to participate in cycloaddition reactions, such as the Diels-Alder reaction, to generate complex polycyclic frameworks with high diastereoselectivity. researchgate.net
Development of Novel Methodologies in Spiroheterocycle Synthesis
The synthesis of spiroheterocycles, particularly those containing multiple heteroatoms and defined stereocenters, remains a significant challenge in organic chemistry. researchgate.net Research into the synthesis of this compound and its analogs drives the development of new and efficient synthetic methods.
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The construction of the 2-oxa-8-azaspiro[4.5]decane core could be approached through advanced catalytic strategies such as intramolecular spiroetherification or spiroamination reactions.
Recent research has highlighted the efficacy of specific catalytic systems for such transformations. For example, chemoselective oxidative dearomative spiroetherification and spiroamination of arenols have been achieved using I+/oxone catalysis under mildly acidic conditions. acs.orgnih.gov Another sophisticated approach involves a gold and palladium relay catalytic tandem cyclization of enynamides to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Adapting these cutting-edge catalytic systems could provide highly stereocontrolled and efficient routes to the target compound and its derivatives.
Table 2: Examples of Modern Catalytic Systems for Spiroheterocycle Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
| I⁺/Oxone | Oxidative Spiroetherification/Spiroamination | Metal-free, mild acidic conditions, high efficiency. | acs.orgnih.gov |
| Au/Pd Relay Catalysis | Tandem Cyclization/Cycloaddition | Forms complex spirocycles from simple precursors, mild conditions. | researchgate.net |
| Cobalt(III)-Catalysis | C-H Activation/Annulation | One-step synthesis of oxa-spirocycles from phenoxy acetamides and alkynes. | researchgate.net |
| Copper-Catalysis | Enantioselective Carboetherification | Forms both rings and the spirocenter with high stereocontrol. | nih.gov |
The principles of green chemistry, which aim to minimize environmental impact, are becoming central to synthetic planning. researchgate.net Research into the synthesis of spirocycles like this compound is an active area for the application of greener methodologies. mdpi.comunigoa.ac.in
Key green approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of N-heterocycles. mdpi.com
Aqueous Media: Utilizing water as a solvent eliminates the need for volatile and often toxic organic solvents, aligning with green chemistry principles. researchgate.net
Catalysis with Benign Reagents: Molecular iodine has emerged as an inexpensive, low-toxicity, and efficient catalyst for multicomponent reactions that form spiro heterobicyclic rings under solvent-free conditions. nih.govresearchgate.net
Mechanochemistry: Solvent-free synthesis using techniques like ball milling offers a highly efficient and environmentally friendly route to complex heterocyclic structures. unigoa.ac.in
The development of a synthetic route to this compound that incorporates these green principles would represent a significant advancement in sustainable chemical manufacturing.
Fundamental Studies in Organic Reaction Mechanism and Stereochemistry
The rigid conformation of the spiro[4.5]decane framework makes it an excellent model system for studying fundamental principles of organic chemistry. The fixed spatial relationship between the functional groups allows for detailed investigation of reaction mechanisms and stereochemical outcomes.
The SN2 reaction at the iodomethyl group is a prime candidate for mechanistic study. The steric environment created by the spirocyclic core can influence the rate and stereochemical course of the substitution. mdpi.com For example, the approach of a nucleophile could be sterically hindered by one face of the molecule, leading to high diastereoselectivity if a new stereocenter is formed.
Furthermore, the stereocontrolled synthesis of the spirocycle itself is a topic of fundamental interest. Achieving control over the absolute and relative stereochemistry of the spirocenter and the substituted tetrahydrofuran (B95107) ring is a complex challenge that allows for the exploration of asymmetric catalysis and stereoselective cyclization reactions. researchgate.netnih.gov The defined and rigid nature of the product allows for unambiguous characterization of stereoisomers, providing clear feedback for the development of new stereoselective synthetic methods.
Potential as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. The rigid, spirocyclic framework of this compound makes it an intriguing candidate for such applications. Although direct studies on this specific compound are not prevalent, the broader class of spirocyclic molecules is recognized for its potential in creating well-defined chiral environments.
The synthesis of enantiomerically pure spirocycles is a significant focus for organic chemists due to their unique three-dimensional properties. researchgate.net The fixed spatial orientation of the two rings in a spirocyclic compound can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thereby inducing stereoselectivity. With the rapid advancements in asymmetric catalysis, there is a continuous demand for structurally diverse chiral ligands and catalysts. rsc.org
The 2-oxa-8-azaspiro[4.5]decane core, if resolved into its individual enantiomers, could serve as a backbone for the synthesis of novel chiral ligands. The nitrogen atom at the 8-position provides a convenient attachment point for coordination to a metal center, a key feature of many catalysts. The iodomethyl group at the 3-position can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the ligand's steric and electronic properties. For instance, replacement of the iodide with a phosphine, amine, or alcohol group could generate bidentate or tridentate ligands capable of coordinating with transition metals used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
Table 1: Potential Chiral Ligand Types Derived from this compound
| Ligand Type | Potential Modification of Iodomethyl Group | Potential Catalytic Application |
| P,N-Ligand | Substitution with a diphenylphosphine (B32561) group | Asymmetric hydrogenation, allylic alkylation |
| N,N-Ligand | Conversion to an aminomethyl group | Asymmetric transfer hydrogenation |
| N,O-Ligand | Hydrolysis to a hydroxymethyl group | Asymmetric aldol (B89426) reactions, Diels-Alder reactions |
Strategic Modifications for Derivatization in Academic Research Libraries
The creation of diverse libraries of chemical compounds is a cornerstone of modern drug discovery and chemical biology. Spirocyclic scaffolds are increasingly sought after for these libraries because their inherent three-dimensionality can lead to improved physicochemical properties and novel biological activities. bldpharm.com The introduction of spirocyclic systems can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with clinical success in drug development. bldpharm.com
This compound is an excellent starting material for generating a library of related compounds. The iodomethyl group is a highly versatile functional handle for a wide range of chemical transformations. Nucleophilic substitution reactions can be employed to introduce a vast array of functionalities. For example, reaction with amines, thiols, azides, or carboxylates would yield a diverse set of derivatives.
Furthermore, the secondary amine in the piperidine (B6355638) ring offers another point for diversification. Acylation, alkylation, or sulfonylation reactions at this position can be used to append different substituents, further expanding the chemical space of the resulting library. The combination of modifications at both the iodomethyl group and the piperidine nitrogen allows for a combinatorial approach to library synthesis. Such libraries of novel spirocyclic compounds could be screened for biological activity against various therapeutic targets. The challenges associated with the preparation and diversification of some azaspirocycles have limited their application, making novel synthetic routes valuable. rsc.orgrsc.org
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent/Conditions | Functional Group Introduced |
| Nucleophilic Substitution | Sodium azide, followed by reduction | Aminomethyl |
| Nucleophilic Substitution | Sodium thiophenoxide | Phenylthiomethyl |
| Nucleophilic Substitution | Potassium cyanide | Cyanomethyl |
| N-Alkylation | Benzyl bromide, base | N-Benzyl |
| N-Acylation | Acetyl chloride, base | N-Acetyl |
| N-Sulfonylation | Tosyl chloride, base | N-Tosyl |
Exploration of Optoelectronic and Material Science Applications for Related Spirocyclic Systems
Spirocyclic compounds have garnered significant interest in the field of material science, particularly in the development of organic optoelectronic materials. acs.org The perpendicular arrangement of the two molecular halves in spiro compounds leads to a rigid and sterically demanding structure. acs.org This unique geometry can effectively suppress intermolecular interactions, which is beneficial for creating amorphous thin films with high stability, a desirable property for organic light-emitting diodes (OLEDs). acs.org
While research into the optoelectronic properties of 2-oxa-8-azaspiro[4.5]decane systems is not yet established, the fundamental principles that make other spirocyclic compounds, such as spirobifluorenes, successful in this area could potentially be applied here. The introduction of chromophoric units onto the 2-oxa-8-azaspiro[4.5]decane scaffold could lead to novel materials with interesting photophysical properties. For instance, attaching fluorescent or phosphorescent moieties to the spirocyclic core could result in new emitters for OLEDs.
The inherent rigidity of the spirocyclic framework can also contribute to high glass transition temperatures (Tg), which is crucial for the long-term stability of amorphous molecular materials. acs.org Furthermore, the incorporation of heteroatoms like oxygen and nitrogen could influence the electronic properties of the resulting materials, potentially leading to applications in organic photovoltaics or as host materials in OLEDs. Boron-centered spiro compounds, for example, have been explored for their luminescent properties, where the spiro structure imposes a rigid framework that enhances luminescence quantum yield by reducing non-radiative decay pathways. mdpi.com Future research could focus on synthesizing derivatives of this compound that incorporate functionalities known to be active in optoelectronic applications and characterizing their photophysical and material properties.
Q & A
Q. What are the common synthetic routes for 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane?
The compound is typically synthesized via multicomponent reactions or spirocyclization strategies. For example, spiro frameworks can be constructed by reacting iodomethyl-containing precursors with cyclic ketones or amines under acidic or catalytic conditions. A related method involves the condensation of 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines, followed by iodination (#user-content-evidence1) (#user-content-evidence14). Key steps include optimizing reaction time (e.g., microwave-assisted synthesis reduces time to 6 hours) and selecting catalysts like Pd₂(dba)₃/CyJohnPhos for cross-coupling reactions (#user-content-evidence12).
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the spirocyclic structure and iodine substitution pattern. For example, the iodomethyl group (CH₂I) appears as a distinct triplet in 1H NMR (~δ 3.0–4.0 ppm) (#user-content-evidence12).
- IR Spectroscopy : Detects functional groups like the oxa (C-O-C) and azaspiro (N-C) bonds (e.g., peaks at 1096 cm⁻¹ for ethers) (#user-content-evidence12).
- Chromatography (HPLC/GC) : Validates purity (>95% as per CAS data) and resolves synthetic byproducts (#user-content-evidence3) (#user-content-evidence15).
Q. How is the iodine atom confirmed in the structure?
Elemental analysis (EA) or X-ray crystallography can verify iodine presence. EA detects the halogen’s mass contribution (~126.9 g/mol), while X-ray crystallography resolves the CH₂I group’s spatial arrangement (#user-content-evidence3) (#user-content-evidence12).
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd₂(dba)₃) enhance cross-coupling efficiency in spirocycle formation (#user-content-evidence12).
- Microwave Irradiation : Reduces reaction time (e.g., 6 hours vs. 24 hours conventional) and improves regioselectivity (#user-content-evidence12).
- Protecting Groups : tert-Butyl carbamate (Boc) groups stabilize reactive intermediates, minimizing side reactions during iodomethylation (#user-content-evidence9) (#user-content-evidence13).
Q. What mechanisms underlie its potential biological activity?
While direct studies on this compound are limited, structurally related azaspiro compounds (e.g., azaspirane) inhibit IL-6/STAT3 signaling and induce apoptosis in cancer cells (#user-content-evidence10). Researchers should evaluate:
Q. How to address contradictions in reported reactivity or stability?
Discrepancies may arise from steric hindrance in the spiro framework or iodine’s leaving-group behavior. Solutions include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance iodomethyl group reactivity (#user-content-evidence14).
- Temperature Control : Lower temperatures (−20°C) stabilize intermediates during ring-closing steps (#user-content-evidence14).
Q. What strategies enable functionalization of the spirocyclic core?
- Boc Protection : tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate derivatives allow selective modification of the amine group (#user-content-evidence13) (#user-content-evidence17).
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the iodomethyl position (#user-content-evidence12).
Q. What challenges arise in computational modeling of this compound?
- Conformational Flexibility : The spirocyclic system’s ring strain complicates molecular docking. Use DFT calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers (#user-content-evidence14).
- Halogen Bonding : Iodine’s polarizability affects binding affinity in protein targets. MD simulations should incorporate halogen-bond parameters (#user-content-evidence12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
